
Sucralose 6-acetate
Overview
Description
Sucralose 6-acetate is an intermediate and impurity in the manufacture of sucralose, a widely used artificial sweetenerThis compound is formed during the synthesis of sucralose and has been found in commercial sucralose samples .
Preparation Methods
The synthesis of sucralose 6-acetate involves the selective acetylation of sucrose. One method uses sucrose as a raw material, reacting it with acetic ether in an ester exchange mode under the action of a solid acid catalyst or a solid acid catalyst adsorbed on a high molecular carrier . Another method involves adding sucrose, trimethyl orthoacetate, and a sulfonated cage-type mesoporous carbon catalyst in a reaction vessel, followed by a chlorination reaction using a Vilsmeier reagent . These methods are suitable for industrial production due to their simplicity, high product purity, and low production cost .
Chemical Reactions Analysis
Sucralose 6-acetate undergoes several types of chemical reactions, including:
Chlorination: The hydroxyl groups at positions 6’, 4, and 1’ of this compound are selectively chlorinated to form sucralose.
Genotoxicity: This compound has been shown to produce DNA strand breaks, indicating its clastogenic nature.
Oxidation and Reduction:
Common reagents used in these reactions include chlorinating agents like solid phosgene and pyridine as an acid scavenger . The major products formed from these reactions include sucralose and various chlorinated intermediates .
Scientific Research Applications
Sucralose 6-acetate has several scientific research applications:
Toxicological Studies: It is used to study the genotoxic effects of artificial sweeteners.
Pharmacokinetic Studies: Studies have been conducted to understand its absorption, metabolism, and excretion in the body.
Biological Research: It is used to investigate the impact of artificial sweeteners on gut microbiota and metabolic pathways.
Mechanism of Action
Sucralose 6-acetate exerts its effects primarily through its genotoxic properties. It produces DNA strand breaks, leading to genetic instability and potential carcinogenicity . It also impairs intestinal barrier integrity by increasing the permeability of gut epithelial tissues . Additionally, this compound inhibits cytochrome P450 enzymes (CYP1A2 and CYP2C19), affecting drug metabolism .
Comparison with Similar Compounds
Sucralose 6-acetate can be compared with other artificial sweeteners such as aspartame, acesulfame, saccharin, and neotame. Unlike these sweeteners, this compound is an intermediate in the synthesis of sucralose and has unique genotoxic properties . Similar compounds include:
Aspartame: A dipeptide-based sweetener that is metabolized into phenylalanine, aspartic acid, and methanol.
Acesulfame: A potassium salt that is not metabolized by the body and is excreted unchanged.
Saccharin: A sulfonamide-based sweetener that is also excreted unchanged.
Neotame: A derivative of aspartame with higher sweetness intensity and stability.
This compound’s uniqueness lies in its role as an intermediate in sucralose synthesis and its potential genotoxic effects .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl3O9/c1-5(18)23-3-7-8(17)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,19-22H,2-4H2,1H3/t6-,7-,8+,9-,10+,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOTAQCKSDLDE-YKEUTPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105066-21-5 | |
| Record name | Sucralose 6-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCRALOSE 6-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS2P304SK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


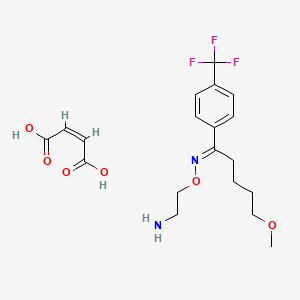
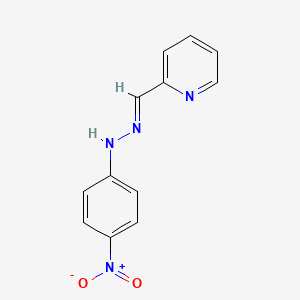
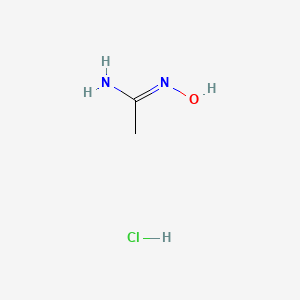
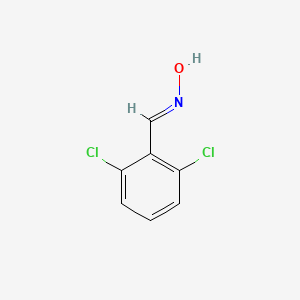

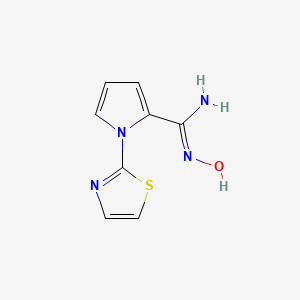

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)




